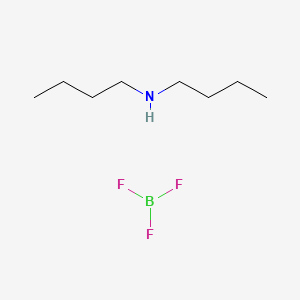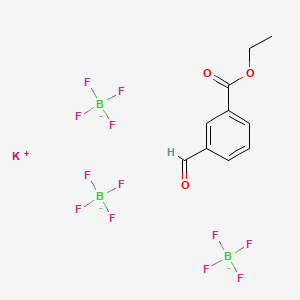
Potassium;ethyl 3-formylbenzoate;tritetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;ethyl 3-formylbenzoate;tritetrafluoroborate is a complex organoboron compound that combines the properties of potassium, ethyl 3-formylbenzoate, and tritetrafluoroborate. This compound is known for its stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of the tritetrafluoroborate group enhances its reactivity and stability, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;ethyl 3-formylbenzoate;tritetrafluoroborate typically involves the reaction of ethyl 3-formylbenzoate with potassium tritetrafluoroborate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the following steps:
Preparation of Ethyl 3-formylbenzoate: This compound is synthesized by the esterification of 3-formylbenzoic acid with ethanol in the presence of an acid catalyst.
Formation of Potassium Trifluoroborate: Potassium trifluoroborate is prepared by reacting boron trifluoride with potassium fluoride.
Combination Reaction: The ethyl 3-formylbenzoate is then reacted with potassium trifluoroborate under anhydrous conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;ethyl 3-formylbenzoate;tritetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tritetrafluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-formylbenzoic acid derivatives.
Reduction: Ethyl 3-hydroxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium;ethyl 3-formylbenzoate;tritetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds
Biology: Investigated for its potential use in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of potassium;ethyl 3-formylbenzoate;tritetrafluoroborate involves its ability to participate in various chemical reactions due to the presence of the tritetrafluoroborate group. This group enhances the compound’s reactivity and stability, allowing it to act as a nucleophile or electrophile in different reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-formylbenzoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-methyl-4-oxocrotonate: Contains a similar ester group but with different substituents.
Potassium ethyltrifluoroborate: Similar boron-containing compound but without the formylbenzoate group.
Uniqueness
Potassium;ethyl 3-formylbenzoate;tritetrafluoroborate is unique due to the combination of the formylbenzoate and tritetrafluoroborate groups, which provide enhanced reactivity and stability. This makes it a valuable reagent in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C10H10B3F12KO3-2 |
|---|---|
Molekulargewicht |
477.7 g/mol |
IUPAC-Name |
potassium;ethyl 3-formylbenzoate;tritetrafluoroborate |
InChI |
InChI=1S/C10H10O3.3BF4.K/c1-2-13-10(12)9-5-3-4-8(6-9)7-11;3*2-1(3,4)5;/h3-7H,2H2,1H3;;;;/q;3*-1;+1 |
InChI-Schlüssel |
IKTFLQOYBAKWSQ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.CCOC(=O)C1=CC=CC(=C1)C=O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



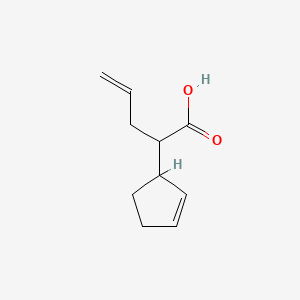
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
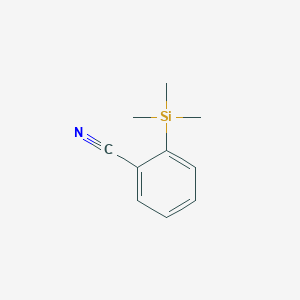



![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
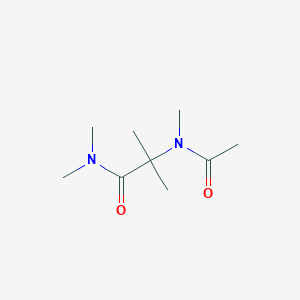
![2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate](/img/structure/B13773805.png)
![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)

![2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)
